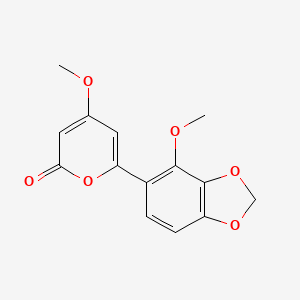
1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a carbazole core, which is a tricyclic aromatic heterocycle, and a conjugated penta-2,4-dien-1-one system, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of carbazole with acetyl chloride to introduce the acetyl group at the 9-position. This is followed by a Knoevenagel condensation reaction with benzaldehyde and malonic acid to form the penta-2,4-dien-1-one system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, various solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one involves its interaction with molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in organic electronics. In biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical effects.
Comparación Con Compuestos Similares
- 1-(9-Acetyl-9H-carbazol-2-yl)-2-chloroethanone
- 1-(9-Acetyl-9H-carbazol-2-yl)-3-phenylprop-2-en-1-one
Comparison: 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one is unique due to its extended conjugated system, which enhances its electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring efficient electron transfer, such as in OLEDs and photovoltaic cells. Additionally, its structural complexity offers more opportunities for chemical modifications and functionalization.
Propiedades
Número CAS |
88093-05-4 |
|---|---|
Fórmula molecular |
C25H19NO2 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-(9-acetylcarbazol-2-yl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C25H19NO2/c1-18(27)26-23-13-7-6-12-21(23)22-16-15-20(17-24(22)26)25(28)14-8-5-11-19-9-3-2-4-10-19/h2-17H,1H3 |
Clave InChI |
MJABHDBQYQSFCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C=CC=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylsilane](/img/structure/B14405684.png)

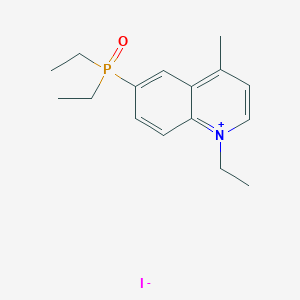


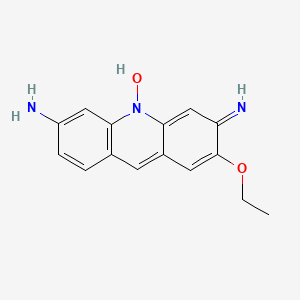
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
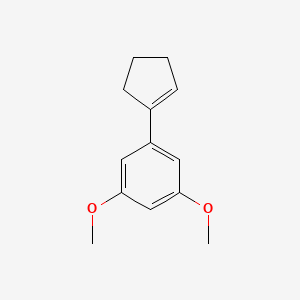
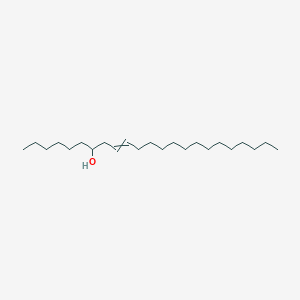
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
